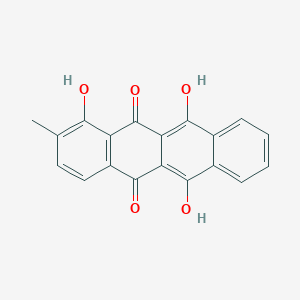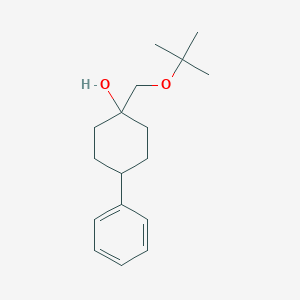
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and chlorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves metal-catalyzed reactions. One common method includes the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using a rhodium catalyst with excellent functional group compatibility . The reaction conditions often require precise temperature control and the use of specific ligands to achieve high yields and enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and noradrenaline . The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate the activity of enzymes or receptors involved in these systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Examples are:
- 1-(4-Chlorophenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole
- 4-(4-Chlorophenyl)-1H-1,2,4-triazole
Uniqueness
What sets 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole apart is its specific combination of a triazole ring with a but-3-yn-1-yl group and chlorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88557-73-7 |
|---|---|
Molekularformel |
C18H13Cl2N3 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
4-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13Cl2N3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
InChI-Schlüssel |
SCVXJXCRXPABSM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
diphenyl-](/img/structure/B14397419.png)
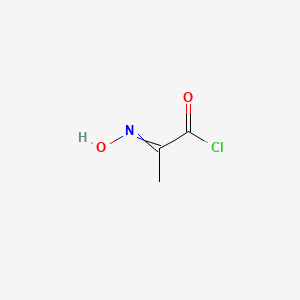
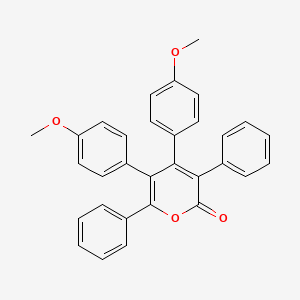

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
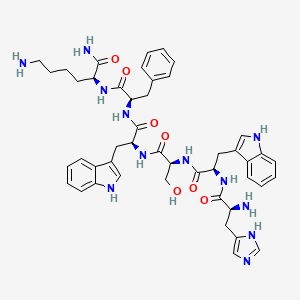
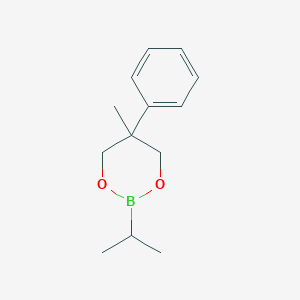
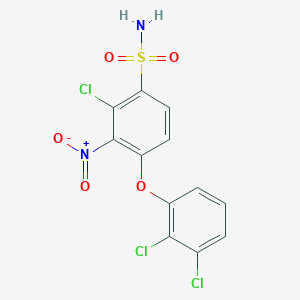
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
